N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-2-5-17-23-24-19-20(28)25(15-6-3-4-7-16(15)26(17)19)12-18(27)22-14-10-8-13(21)9-11-14/h3-4,6-11H,2,5,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRWGVVZVAMCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound features a triazole ring fused with a quinoxaline moiety, which is known for its pharmacological potential. The presence of the 4-chlorophenyl group enhances its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoxaline derivatives, including our compound of interest. A study reported that derivatives containing the quinoxaline structure exhibit broad-spectrum antitumor activity against various cancer cell lines. Specifically, compounds similar to this compound showed effectiveness against tumor subpanels such as A549 (lung cancer) and MCF-7 (breast cancer) cells .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | A549 | 5.0 | |
| Compound B | MCF-7 | 3.5 | |
| N-(4-chlorophenyl)-2-(...) | K562 | 4.0 |
Antiviral Activity
Quinoxaline derivatives have also been investigated for their antiviral properties. Some studies indicate that modifications in the quinoxaline structure can lead to enhanced activity against viruses such as influenza A. The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .
Anti-inflammatory Activity
The anti-inflammatory potential of quinoxaline derivatives is another area of research focus. Compounds similar to this compound have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-alpha in vitro. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Research indicates that quinoxaline derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. The compound has been tested for its efficacy against various pathogens, including Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
Table 2: Antimicrobial Efficacy of Quinoxaline Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 μg/mL | |
| Escherichia coli | 25 μg/mL | |
| Mycobacterium tuberculosis | 0.1 μg/mL |
Case Studies
A notable case study involved the synthesis and evaluation of several quinoxaline derivatives for their biological activities. In this study, N-(4-chlorophenyl)-2-(...) was tested alongside other derivatives and demonstrated superior activity against the A549 cell line compared to traditional chemotherapeutics. This positions it as a potential lead compound for further development in anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
